molecular formula C19H27N3O2 B2880824 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone CAS No. 1396800-55-7

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2880824
CAS No.: 1396800-55-7
M. Wt: 329.444
InChI Key: QOCLWIYOOQQJEY-UHFFFAOYSA-N
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Description

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a cyclopropyl group, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Grignard reaction, where cyclopropylmagnesium bromide reacts with an appropriate electrophile.

    Attachment of the Indoline Moiety: The indoline group is usually attached through a nucleophilic substitution reaction, where the indoline acts as a nucleophile attacking an electrophilic carbon center on the piperazine ring.

    Final Coupling: The final step involves coupling the piperazine intermediate with the indoline moiety under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone: Lacks the cyclopropyl group, which may affect its biological activity.

    2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone: Lacks the indoline moiety, which may influence its chemical reactivity and interactions.

Uniqueness

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone is unique due to the presence of both the cyclopropyl group and the indoline moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-18(16-5-6-16)13-20-9-11-21(12-10-20)14-19(24)22-8-7-15-3-1-2-4-17(15)22/h1-4,16,18,23H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCLWIYOOQQJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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